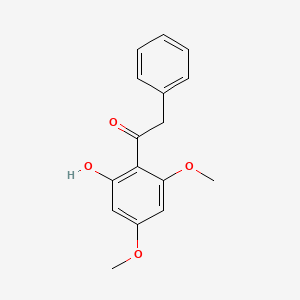

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWDJRBUBVCKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351018 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-66-5 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5)

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS No. 39604-66-5), a specialized organic compound with potential applications in polymer chemistry and medicinal research. A critical aspect of this guide is the clarification of its identity, distinguishing it from the structurally similar and more commonly referenced compound, 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin, CAS No. 90-24-4). This document synthesizes the limited available data on its physicochemical properties, outlines plausible synthetic pathways, and explores its putative applications as a photoinitiator and a scaffold for bioactive molecules. By highlighting both the known characteristics and the significant gaps in the current literature, this guide serves as a foundational resource for researchers seeking to investigate this compound's unique potential.

Compound Identification and Structural Clarification

A significant challenge in researching this compound is its frequent misidentification with a related acetophenone. It is imperative to establish the precise molecular structure from the outset.

-

Correct Compound of Interest: this compound

-

CAS Number: 39604-66-5[1]

-

Structure: Features a deoxybenzoin backbone. The ethanone bridge is substituted with a phenyl group at the second carbon (-CO-CH₂-Ph).

-

-

Commonly Confused Analog: 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone

The presence of the benzyl group (-CH₂-Ph) in the target compound (39604-66-5) fundamentally alters its steric and electronic properties, molecular weight, and reactivity compared to Xanthoxylin. This guide will focus exclusively on the technical details pertaining to CAS 39604-66-5.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational models.

| Property | Value | Source(s) |

| CAS Number | 39604-66-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |

| Appearance | Cream to yellow powder | |

| Melting Point | 112-118 °C | |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | [1] |

| InChI Key | NIWDJRBUBVCKAV-UHFFFAOYSA-N | [1] |

Synthesis and Characterization Workflow

While a validated, step-by-step synthesis protocol for this compound is not published, its structure suggests a plausible synthetic route via the Houben-Hoesch reaction . This reaction is a well-established method for synthesizing aryl ketones from phenols or phenolic ethers and nitriles.[6][7]

Theoretical Synthesis via Houben-Hoesch Reaction

The causality behind this choice of reaction lies in its efficacy for acylating electron-rich phenolic compounds. The highly activated 1,3,5-trimethoxybenzene is an ideal starting material. The reaction would proceed in two key stages: acylation followed by selective demethylation.

Proposed Reaction Scheme: 1,3,5-Trimethoxybenzene + Phenylacetonitrile --(Lewis Acid, HCl)--> Iminium intermediate --(Hydrolysis)--> 1-(2,4,6-Trimethoxyphenyl)-2-phenylethanone --(Selective Demethylation)--> This compound

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis requires rigorous analytical confirmation at each stage.

Step 1: Houben-Hoesch Condensation

-

Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagents: Charge the flask with equimolar amounts of 1,3,5-trimethoxybenzene and phenylacetonitrile in anhydrous ether. Add a catalytic amount (e.g., 1.2 equivalents) of anhydrous zinc chloride.

-

Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it with vigorous stirring.

-

Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding ice-cold water. The resulting ketimine intermediate will hydrolyze to the ketone. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Selective Demethylation

-

Reagents: Dissolve the crude 1-(2,4,6-trimethoxyphenyl)-2-phenylethanone from Step 1 in an anhydrous solvent like dichloromethane (DCM).

-

Reaction: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add one equivalent of a demethylating agent (e.g., Boron tribromide, BBr₃). The ortho-methoxy group is sterically hindered and electronically favored for cleavage due to chelation with the adjacent carbonyl oxygen.

-

Monitoring & Quenching: Stir at low temperature and allow to warm to room temperature slowly. Monitor by TLC. Carefully quench with methanol followed by water.

-

Purification: Extract the product with an organic solvent. Purify the final compound using silica gel column chromatography followed by recrystallization to yield the pure this compound.

Step 3: Analytical Characterization

-

Confirmation: The structure of the final product must be unequivocally confirmed using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.

-

Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

FTIR Spectroscopy: To identify key functional groups (phenolic -OH, carbonyl C=O, C-O ethers).

-

Potential Applications and Mechanisms of Action

Based on its chemical structure, this compound is a candidate for two primary fields of application. It is crucial to note that while these applications are plausible, specific studies on this compound are lacking.

Photoinitiator in Polymer Chemistry

The acetophenone moiety is a classic chromophore used in Type I photoinitiators .[8] Upon absorption of UV light, these molecules undergo unimolecular bond cleavage to generate free radicals, which then initiate polymerization.

Plausible Mechanism (Type I Cleavage): The most likely mechanism is a Norrish Type I cleavage of the bond between the carbonyl carbon and the adjacent benzylic carbon. This is an efficient process for generating two distinct radical species.

-

Excitation: The molecule absorbs a photon (hν), promoting it to an excited state.

-

α-Cleavage: The excited molecule undergoes homolytic cleavage of the C-C bond alpha to the carbonyl group.

-

Radical Formation: This generates a benzoyl radical and a substituted benzyl radical.

-

Initiation: Both radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates or methacrylates.

Caption: General workflow of Type I photoinitiation.

Its utility in UV-curable coatings, inks, and adhesives stems from this ability to rapidly generate radicals upon light exposure, leading to fast and efficient curing.[9]

Scaffold in Medicinal Chemistry and Drug Development

The substituted dihydroxyphenyl core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. While specific biological data for CAS 39604-66-5 is not available, vendor information suggests potential antioxidant and antibacterial properties.[1]

-

Antioxidant Potential: The phenolic hydroxyl group is a key structural alert for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance across the aromatic ring.

-

Antibacterial Potential: Many phenolic compounds exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

-

Urease Inhibition: The compound has also been investigated for its potential to inhibit urease, an enzyme implicated in pathologies like peptic ulcers (by Helicobacter pylori) and urinary tract infections.[1]

These potential activities are speculative and require rigorous validation through standardized biological assays (e.g., DPPH assay for antioxidant activity, MIC/MBC determination for antibacterial effects).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 39604-66-5) is not publicly available. However, for the structurally related compound 2'-Hydroxy-4',6'-dimethoxyacetophenone (CAS 90-24-4), the following GHS hazard statements are reported:

-

H335: May cause respiratory irritation[2]

Prudent Laboratory Practice: Given the lack of specific data and the hazards associated with its close analog, the following precautions are essential:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Store in a tightly closed container in a cool, dry place.[10]

Conclusion and Future Directions

This compound (CAS 39604-66-5) is a compound with a clear theoretical basis for applications in polymer science and medicinal chemistry. However, a striking lack of empirical data in the public domain represents a significant barrier to its adoption. For researchers, this presents a clear opportunity.

Key areas for future investigation include:

-

Development and Validation of a Synthesis Protocol: Publishing a reliable, high-yield synthesis is the most critical first step.

-

Full Analytical Characterization: A complete set of spectroscopic data (NMR, HRMS, FTIR, UV-Vis) is needed to establish a reference standard.

-

Mechanistic Studies: Elucidating its efficiency and mechanism as a photoinitiator, including quantum yield determination.

-

Systematic Biological Screening: Quantitatively assessing its antioxidant, antibacterial, anti-inflammatory, and other potential biological activities through robust in vitro and in vivo assays.

By addressing these knowledge gaps, the scientific community can unlock the true potential of this unique deoxybenzoin derivative.

References

- Smolecule. (n.d.). Buy this compound | 39604-66-5.

-

National Center for Biotechnology Information. (n.d.). Xanthoxylin. PubChem Compound Database. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 90-24-4: Xanthoxylin.

- The Good Scents Company. (n.d.). xanthoxylin, 90-24-4.

- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2'-Hydroxy-4'-6'-dimethoxyacetophenone.

- Barros, R., et al. (2020).

- Houben-Hoesch Reaction. (n.d.). B N College, Bhagalpur.

- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Sigma-Aldrich. (n.d.). Photoinitiators.

- Organic Reactions. (n.d.). The Hoesch Synthesis.

- National Center for Biotechnology Information. (n.d.). Biological and Mechanistic Activities of Xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)

- Royal Society of Chemistry. (n.d.).

- MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides.

- Houben-Hoesch Reaction. (n.d.). B N College, Bhagalpur.

- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.

Sources

- 1. Buy this compound | 39604-66-5 [smolecule.com]

- 2. Xanthoxylin | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 90-24-4: Xanthoxylin | CymitQuimica [cymitquimica.com]

- 4. xanthoxylin, 90-24-4 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the synthetic organic compound 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone . This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific principles that underpin them. As a member of the deoxybenzoin class of compounds, which are precursors to a variety of biologically active molecules, a thorough understanding of its physical characteristics is paramount for its application in medicinal chemistry and materials science.

The structural uniqueness of this molecule, characterized by a phloroglucinol-derived ring coupled with a phenylacetophenone moiety, suggests potential applications ranging from a building block in complex organic synthesis to a scaffold in the development of novel therapeutic agents. Its documented antioxidant and antibacterial properties further underscore its research significance.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of reproducible scientific research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2'-Hydroxy-4',6'-dimethoxy-α-phenylacetophenone, 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | Chem-Impex[1] |

| CAS Number | 39604-66-5 | Smolecule[2] |

| Molecular Formula | C₁₆H₁₆O₄ | Smolecule[2] |

| Molecular Weight | 272.30 g/mol | Smolecule[2] |

| Appearance | Cream to yellow powder | Chem-Impex[1] |

Section 1: Thermal Properties

The thermal behavior of a compound, specifically its melting and boiling points, provides critical insights into its purity, crystal lattice energy, and intermolecular forces.

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Reported Value: 112-118 °C[1]

This relatively moderate melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions from the ketone and methoxy groups.

The capillary method is a straightforward and widely adopted technique for determining the melting point of a solid organic compound.

Causality of Experimental Choices:

-

Sample Preparation: The sample must be thoroughly dried to eliminate any residual solvent, which can act as an impurity and cause a depression and broadening of the melting point range. Pulverizing the sample into a fine powder ensures uniform packing and efficient heat transfer.

-

Capillary Packing: A sample height of 2-3 mm is optimal. A larger sample size can lead to a broader melting range due to uneven heat distribution throughout the sample.

-

Heating Rate: A slow and steady heating rate (1-2 °C per minute) is crucial, especially near the expected melting point. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to an inaccurate and artificially broad melting range.

Step-by-Step Methodology:

-

Sample Loading: A small amount of the finely powdered, dry sample of this compound is loaded into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2 °C per minute within 20 °C of the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to the high melting point and molecular weight of this compound, its boiling point is predicted to be high.

Predicted Value: ~401 °C[2]

It is important to note that this is a predicted value. Experimental determination would require specialized equipment to prevent thermal decomposition at such high temperatures.

Section 2: Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for synthesis, purification, and formulation.

Aqueous Solubility: Insoluble in water. The predominantly hydrophobic nature, owing to the two aromatic rings, outweighs the hydrophilic contributions of the hydroxyl and carbonyl groups.[2]

Organic Solvent Solubility: This compound exhibits good solubility in a range of organic solvents:

-

Polar Protic Solvents: Soluble in methanol and ethanol. The phenolic hydroxyl group can act as a hydrogen bond donor, facilitating interactions with these solvents.[2]

-

Polar Aprotic Solvents: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Dipole-dipole interactions between the ketone and methoxy groups and the solvent molecules are the primary drivers of solubility.[2]

-

Nonpolar Solvents: Soluble in toluene, indicating that van der Waals forces also play a significant role in the solvation of this molecule.[2]

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Causality of Experimental Choices:

-

Excess Solid: The addition of an excess amount of the solid ensures that a saturated solution is formed and that equilibrium is established between the solid and the solution.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. This can vary from hours to days depending on the compound and the solvent.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and controlled temperature is essential for obtaining reproducible results.

-

Separation of Solid and Liquid Phases: Complete separation of the undissolved solid from the saturated solution is critical to accurately determine the concentration of the dissolved solute. Centrifugation and filtration are commonly employed for this purpose.

Step-by-Step Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

Caption: Shake-Flask Method for Solubility Determination.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm). The two protons on the dimethoxyphenyl ring are expected to appear as distinct singlets or doublets with small coupling constants, shifted upfield due to the electron-donating effect of the methoxy and hydroxyl groups. The five protons of the phenyl ring will likely appear as a multiplet.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group connecting the carbonyl and the phenyl ring, likely in the range of δ 4.0-4.5 ppm.

-

Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃), each integrating to three protons, expected around δ 3.7-3.9 ppm.

-

Phenolic Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration-dependent and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 200-205 ppm for a ketone.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield in this region.

-

Methylene Carbon: A signal for the -CH₂- carbon, expected in the range of δ 45-55 ppm.

-

Methoxy Carbons: Two signals for the methoxy carbons (-OCH₃) around δ 55-60 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1630-1650 cm⁻¹ for the ketone carbonyl group, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.

-

C=C Stretch (aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A peak at m/z = 272.30, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Fragmentation is likely to occur at the bonds adjacent to the carbonyl group. Expected fragments would include those corresponding to the loss of the phenylmethyl group (benzyl radical) and fragments representing the substituted benzoyl cation.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

Section 4: Conclusion

This compound is a compound of significant interest with a well-defined set of physical properties that are crucial for its handling, characterization, and application in scientific research. This guide has provided a detailed overview of its thermal properties and solubility, along with standardized, rationale-driven protocols for their experimental determination. While specific, published spectral data remains elusive, the expected characteristics have been outlined to guide researchers in their analytical endeavors. A comprehensive understanding of these physical properties is the cornerstone for unlocking the full potential of this versatile molecule in the fields of drug discovery and materials science.

References

Sources

A Comprehensive Technical Guide to the Solubility of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone in Organic Solvents

This in-depth technical guide provides a thorough exploration of the solubility characteristics of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive quantitative data, and presents a detailed experimental protocol for empirical validation.

Introduction: Understanding the Significance of Solubility for this compound

This compound, a substituted deoxybenzoin, is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a blend of polar and non-polar functionalities, dictates its behavior in different solvent systems. Solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. A comprehensive understanding of its solubility profile is therefore paramount for its effective application.

Compound Identification:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 39604-66-5[1] |

| Molecular Formula | C₁₆H₁₆O₄[1] |

| Molecular Weight | 272.29 g/mol [1] |

Below is a 2D representation of the molecular structure of this compound.

Figure 1: 2D Structure of this compound

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound provides several key features that influence its solubility.

-

Lipophilicity and Aromatic Systems: The presence of two phenyl rings contributes significantly to the molecule's non-polar character, making it inherently lipophilic. This is quantitatively supported by a calculated LogP value of 2.8348, indicating a preference for lipid-like environments over aqueous ones.[1] Consequently, the compound is insoluble in water but shows good solubility in many organic solvents.[1]

-

Hydrogen Bonding Capability: The phenolic hydroxyl (-OH) group is a crucial determinant of its solubility in protic solvents. This group can act as a hydrogen bond donor, forming strong intermolecular bonds with solvents that are hydrogen bond acceptors (e.g., alcohols, DMSO). The ketone's carbonyl group (C=O) can act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The methoxy (-OCH₃) groups and the ketone carbonyl group introduce polarity into the molecule, enabling dipole-dipole interactions with polar aprotic solvents like dichloromethane.

The interplay of these factors results in a nuanced solubility profile, with the compound exhibiting favorable solubility in a range of organic solvents.

Sources

Spectroscopic Profile of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS No. 39604-66-5), a key deoxybenzoin derivative. While detailed experimental spectra are not publicly available in accessible databases, this document synthesizes information from chemical supplier technical data sheets and established principles of spectroscopic analysis for related compounds. We will define the expected spectral features based on the molecule's structure, providing a robust theoretical framework for researchers, scientists, and drug development professionals working with this compound. This guide will cover the theoretical underpinnings of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structure and Significance of a Deoxybenzoin

This compound belongs to the deoxybenzoin class of organic compounds. These molecules are characterized by a 1,2-diphenylethanone core structure. The title compound, with a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol , is distinguished by a highly substituted aromatic ring featuring a hydroxyl group and two methoxy groups, ortho and para to the carbonyl function, respectively.[1] The presence of these functional groups, along with the methylene bridge connecting the two phenyl rings, imparts a unique electronic and structural environment that is reflected in its spectroscopic signature.[2]

Understanding this signature is paramount for confirming the identity, purity, and structure of the molecule in synthetic chemistry and for elucidating its interactions in biological systems, a common application for this class of compounds.

dot graphmol { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_OH [label="O"]; H_OH [label="H"]; C_CO [label="C"]; O_CO [label="O"]; C_CH2 [label="CH₂"]; C_Ph1 [label="C"]; C_Ph2 [label="C"]; C_Ph3 [label="C"]; C_Ph4 [label="C"]; C_Ph5 [label="C"]; C_Ph6 [label="C"]; O_Me1 [label="O"]; C_Me1 [label="CH₃"]; O_Me2 [label="O"]; C_Me2 [label="CH₃"];

// Benzene Ring 1 (Substituted) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Ring 1 C1 -- C_CO; C2 -- O_OH; C4 -- O_Me1; C6 -- O_Me2; O_OH -- H_OH; O_Me1 -- C_Me1; O_Me2 -- C_Me2;

// Ethanone bridge C_CO -- O_CO [style=double]; C_CO -- C_CH2;

// Benzene Ring 2 (Phenyl) C_CH2 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; } caption: "Structure of this compound"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific, experimentally-derived peak lists for this compound are not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on the known effects of its constituent functional groups. Commercial suppliers confirm that the experimental NMR data aligns with the expected structure.

¹H NMR Spectroscopy: A Proton Inventory

The ¹H NMR spectrum provides a map of all unique proton environments in the molecule. The key expected signals are for the aromatic protons, the methoxy groups, the active methylene bridge, and the phenolic hydroxyl group.[2]

Experimental Protocol: ¹H NMR Acquisition (Standard)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

|---|---|---|---|---|

| Phenolic Hydroxyl (-OH) | 12.0 - 14.0 | Singlet (broad) | 1H | The strong intramolecular hydrogen bond between the phenolic proton and the adjacent carbonyl oxygen deshields this proton significantly, shifting it far downfield. Its broadness is typical for exchangeable protons. |

| Phenyl Ring (-C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the unsubstituted phenyl ring will appear in the standard aromatic region. The overlapping signals will likely resolve as a complex multiplet. |

| Aromatic Ring (-C₆H₂(OMe)₂) | 5.90 - 6.10 | Multiplet (or two doublets) | 2H | The two protons on the substituted ring are highly shielded by the strong electron-donating effects of the hydroxyl and two methoxy groups, shifting them significantly upfield. They should appear as two distinct signals, likely doublets due to meta-coupling (J ≈ 2-3 Hz). |

| Methylene Bridge (-CH₂-) | 4.20 - 4.50 | Singlet | 2H | This benzylic, α-carbonyl methylene group is deshielded by both the phenyl ring and the carbonyl group, placing its signal in this region. As there are no adjacent protons, it will appear as a sharp singlet. |

| Methoxy Groups (-OCH₃) | 3.80 - 3.90 | Two Singlets | 6H (3H each) | The two methoxy groups are in slightly different chemical environments (one is para to the hydroxyl, the other is ortho). They are expected to appear as two distinct, sharp singlets. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon environments. Key signals include the carbonyl carbon, the various aromatic carbons, the methylene carbon, and the methoxy carbons.[2]

Experimental Protocol: ¹³C NMR Acquisition (Standard)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, with calibration to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Expert Insights |

|---|---|---|

| Carbonyl (C=O) | 200 - 205 | The ketone carbonyl is highly deshielded and appears far downfield, typical for this functional group. |

| Substituted Aromatic (C-O, C-C=O) | 160 - 168 | The three carbons attached to oxygen (C-OH, 2x C-OMe) and the carbon attached to the carbonyl group are significantly deshielded and appear in this region. |

| Unsubstituted Phenyl (C-CH₂) | 134 - 136 | The quaternary carbon of the phenyl ring attached to the methylene group. |

| Unsubstituted Phenyl (CH) | 126 - 130 | The five CH carbons of the unsubstituted phenyl ring. |

| Substituted Aromatic (C-H) | 90 - 95 | The two CH carbons on the substituted ring are highly shielded by the multiple electron-donating groups, shifting them significantly upfield. |

| Substituted Aromatic (C-CO) | 105 - 110 | The quaternary carbon of the substituted ring to which the acyl group is attached. |

| Methoxy (-OCH₃) | 55 - 57 | Typical chemical shift range for methoxy carbons. Two distinct signals are expected. |

| Methylene (-CH₂-) | 45 - 50 | The benzylic, α-carbonyl carbon appears in this characteristic upfield region. |

dot graph TD { A[¹H & ¹³C NMR Acquisition] --> B{Sample Preparation (in CDCl₃)}; B --> C[Spectrometer Setup (≥400 MHz)]; C --> D{Pulse Program Selection}; D -- ¹H --> E1[zg30]; D -- ¹³C --> E2[zgpg30]; E1 --> F1[Acquisition: 16-64 Scans]; E2 --> F2[Acquisition: ≥1024 Scans]; F1 --> G{Processing}; F2 --> G; G --> H[Fourier Transform & Phasing]; H --> I[Baseline Correction]; I --> J[Calibration to Standard]; J --> K[Final Spectrum]; } caption: "General NMR Experimental Workflow"

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the title compound, the most characteristic absorption bands are from the carbonyl and hydroxyl groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale & Expert Insights |

|---|---|---|---|

| O-H Stretch (Phenolic) | 3100 - 3400 | Broad, Medium | The intramolecular hydrogen bond to the carbonyl group will broaden this peak and shift it to a lower wavenumber compared to a free hydroxyl group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic stretching vibrations for sp² C-H bonds on the two aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations for the sp³ C-H bonds of the methylene bridge and methoxy groups. |

| C=O Stretch (Ketone) | 1620 - 1640 | Strong | This is a highly diagnostic peak. The frequency is significantly lowered from a typical ketone (~1715 cm⁻¹) due to two effects: conjugation with the aromatic ring and the strong intramolecular hydrogen bond with the ortho-hydroxyl group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | A series of peaks corresponding to the stretching vibrations within the aromatic rings. |

| C-O Stretch | 1050 - 1250 | Strong | Two distinct, strong bands are expected: one for the aryl-alkyl ether (Ar-O-CH₃) and one for the phenol (Ar-O-H) C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Using Electron Ionization (EI), the molecule is expected to fragment in a predictable manner.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 272 | [M]⁺ | Molecular Ion |

| 181 | [C₉H₉O₄]⁺ | α-Cleavage: Loss of the benzyl radical (•CH₂Ph, 91 Da). This is a highly favorable cleavage producing a stable acylium ion. |

| 91 | [C₇H₇]⁺ | α-Cleavage: Loss of the 2-hydroxy-4,6-dimethoxyphenylacyl radical. Formation of the stable tropylium cation. |

dot graph MS { rankdir=LR; node [shape=box, style=rounded];

mol [label="[M]⁺˙ (m/z 272)"]; frag1 [label="[C₉H₉O₄]⁺ (m/z 181)"]; frag2 [label="[C₇H₇]⁺ (m/z 91)"];

mol -> frag1 [label="α-Cleavage (- •CH₂Ph)"]; mol -> frag2 [label="α-Cleavage (- •COC₆H₃(OH)(OMe)₂)"]; } caption: "Predicted Primary EI-MS Fragmentation Pathways"

Conclusion

The spectroscopic profile of this compound is dictated by its unique assembly of functional groups. The ¹H and ¹³C NMR spectra are characterized by the highly shielded aromatic system and the distinctive signals of the methylene bridge and hydrogen-bonded phenol. The IR spectrum is dominated by a significantly shifted, hydrogen-bonded carbonyl absorption, providing clear evidence of the ortho-hydroxyketone arrangement. Finally, mass spectrometry is expected to show facile α-cleavage on either side of the carbonyl group, yielding characteristic fragments. This guide provides a foundational, theory-backed framework for the interpretation of experimental data for this compound, enabling researchers to confidently verify its structure and purity in their applications.

References

-

AA Blocks. Carbamoyl-β-Ala-OH | 462-88-4. [Link]

Sources

An In-Depth Technical Guide to 2'-hydroxy-4',6'-dimethoxyacetophenone: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2'-hydroxy-4',6'-dimethoxyacetophenone, a significant natural product and versatile synthetic intermediate. We will delve into its core chemical structure, physicochemical properties, and established synthesis protocols. A critical focus is placed on the analytical techniques that validate its structure, forming a self-consistent framework for its identification and characterization. Furthermore, this guide explores its applications in medicinal chemistry and drug development, highlighting its role as a precursor to potent bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Significance

2'-hydroxy-4',6'-dimethoxyacetophenone, also known by its trivial names Xanthoxylin or Brevifolin, is an aromatic ketone that holds a notable position in both natural product chemistry and synthetic applications.[1][2][3] Its molecular architecture, featuring a substituted acetophenone core, makes it a valuable building block for more complex molecules.[4] Found in various plant species, it serves as a key intermediate in the biosynthesis of flavonoids and other secondary metabolites.[3] For synthetic chemists and drug development professionals, this compound is a crucial starting material for creating novel therapeutic agents, including potential antibacterial, anti-inflammatory, and anticancer compounds.[1][2][4] Its utility extends to the synthesis of dyes and fragrances, underscoring its industrial relevance.[4]

Elucidation of the Chemical Structure

The chemical identity of 2'-hydroxy-4',6'-dimethoxyacetophenone is defined by its unique arrangement of functional groups on an acetophenone scaffold. The IUPAC name, 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone , precisely describes this arrangement.[1][5] The structure consists of a benzene ring substituted with an acetyl group (-COCH₃), a hydroxyl group (-OH) at the 2' position, and two methoxy groups (-OCH₃) at the 4' and 6' positions. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group is a key feature, influencing the compound's conformation and reactivity.

Caption: Chemical structure of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone.

Physicochemical Properties

A summary of the key physical and chemical identifiers for 2'-hydroxy-4',6'-dimethoxyacetophenone is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 90-24-4 | [1][5][6] |

| Molecular Formula | C₁₀H₁₂O₄ | [6][7] |

| Molecular Weight | 196.20 g/mol | [1][6][7] |

| Appearance | Pale yellow powder/solid | [4] |

| Melting Point | 80°C to 83°C | [1][5] |

| Boiling Point | 185°C at 20 mmHg | [1][5] |

| Solubility | Soluble in hot methanol | [1] |

| Synonyms | Xanthoxylin, Brevifolin, Phloracetophenone dimethyl ether | [1][2][3] |

| InChI Key | FBUBVLUPUDBFME-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone is most commonly achieved through the selective methylation of a polyhydroxylated precursor. The causality behind this choice lies in the ready availability of the starting material, 2',4',6'-trihydroxyacetophenone, and the high efficiency of the methylation reaction. An alternative route involves the Hoesch reaction, which acylates phloroglucinol dimethyl ether using acetonitrile.[6]

Below is a field-proven protocol for the synthesis via partial methylation, which provides a reliable method for obtaining high-purity product.[6] The trustworthiness of this protocol is established by its high yield and the straightforward purification process.

Caption: Workflow for the synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[6]

Materials:

-

2',4',6'-Trihydroxyacetophenone monohydrate (10 g, 53.7 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (15 g, 108.7 mmol)

-

Dimethyl sulfate ((CH₃)₂SO₄) (7.0 mL, approx. 80 mmol, added in two portions)

-

Acetone (150 mL)

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2',4',6'-trihydroxyacetophenone monohydrate (10 g), potassium carbonate (15 g), and acetone (150 mL).

-

Reaction Initiation: Heat the mixture to reflux with vigorous stirring. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic.

-

Methylation: Once refluxing, carefully add the first portion of dimethyl sulfate (3.5 mL) dropwise over 15 minutes. Dimethyl sulfate is the methylating agent. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Continued Reaction: After the first addition, continue refluxing for 1.5 hours. Then, add the second portion of dimethyl sulfate (3.5 mL) and continue to reflux for another 1.5 hours (total reflux time of 3 hours). Using a stoichiometric amount of methylating agent preferentially methylates the more acidic 4' and 6' hydroxyl groups over the sterically hindered and hydrogen-bonded 2' hydroxyl group.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove the solid potassium carbonate and other inorganic salts.

-

Purification: Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure. The resulting residue is the crude 2'-hydroxy-4',6'-dimethoxyacetophenone, which typically solidifies upon cooling as a yellow solid.[6]

-

Further Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/water or ethanol.

Expected Outcome: This procedure typically affords the product in high yield (approx. 98%).[6]

Structural Validation: A Spectroscopic Approach

The confirmation of the chemical structure is a cornerstone of scientific integrity. A multi-technique spectroscopic analysis provides a self-validating system where each piece of data corroborates the proposed structure.

| Technique | Expected Observations for 2'-hydroxy-4',6'-dimethoxyacetophenone |

| ¹H NMR | ~13.0-14.0 ppm (s, 1H): Intramolecularly hydrogen-bonded -OH proton. ~6.0-6.2 ppm (d, 1H) & ~5.9-6.1 ppm (d, 1H): Two aromatic protons (H-3' and H-5'), showing meta-coupling. ~3.8-3.9 ppm (s, 6H): Two equivalent methoxy (-OCH₃) groups. ~2.6 ppm (s, 3H): Acetyl (-COCH₃) methyl protons. |

| ¹³C NMR | ~203 ppm: Carbonyl carbon (C=O). ~160-165 ppm: Aromatic carbons attached to oxygen (C-2', C-4', C-6'). ~105 ppm: Aromatic carbon ortho to two oxygens (C-1'). ~90-95 ppm: Aromatic carbons (C-3', C-5'). ~55 ppm: Methoxy carbons (-OCH₃). ~32 ppm: Acetyl methyl carbon (-COCH₃). |

| IR (cm⁻¹) | 3000-2800: C-H stretching (aromatic and aliphatic). 1620-1600: C=O stretching (ketone), frequency lowered due to conjugation and intramolecular H-bonding.[8] 1580-1450: C=C aromatic ring stretching. 1250-1000: C-O stretching (aryl ethers). |

| Mass Spec (EI) | m/z 196: Molecular ion peak [M]⁺. m/z 181: Loss of a methyl group [M-CH₃]⁺. m/z 153: Loss of an acetyl group [M-COCH₃]⁺. |

Applications in Drug Development and Chemical Synthesis

The unique structural features of 2'-hydroxy-4',6'-dimethoxyacetophenone make it a highly sought-after precursor in the synthesis of bioactive compounds. Its reactivity is centered around the acetyl group, the phenolic hydroxyl group, and the activated aromatic ring.

-

Precursor for Chalcones and Flavonoids: It is a fundamental building block for synthesizing chalcones via Claisen-Schmidt condensation with various benzaldehydes. These chalcones are, in turn, precursors to a wide array of flavonoids, which are known for their diverse pharmacological activities.[8][9]

-

Antimicrobial and Urease Inhibitory Activity: The compound itself has demonstrated potential as an antibacterial agent and a urease inhibitor, making it a lead for developing treatments for bacterial infections.[1][2]

-

Anticancer Research: It has shown significant cytotoxicity against human colon cancer cells in vitro.[10] Its derivatives, particularly chalcones, have been evaluated as potential anticancer agents against breast, colorectal, and lung cancer cell lines.[8] The proposed mechanism involves interfering with DNA polymerization and halting the cell cycle.[10]

-

Anti-inflammatory and Analgesic Potential: Research has pointed towards its utility as an intermediate in the development of novel anti-inflammatory and analgesic drugs.[4]

Caption: Role as a building block in synthesizing bioactive compounds.

Conclusion

2'-hydroxy-4',6'-dimethoxyacetophenone is a compound of considerable scientific interest, bridging the gap between natural products and synthetic chemistry. Its well-defined structure, confirmed by robust spectroscopic methods, provides a reliable foundation for its use as a synthetic precursor. The protocols for its synthesis are efficient and high-yielding, ensuring its accessibility for research and development. As a key intermediate in the creation of chalcones, flavonoids, and other pharmacologically active molecules, it continues to be a valuable tool for scientists working to develop the next generation of therapeutic agents.

References

-

. Google Patents. Accessed January 22, 2026.

-

. Google Patents. Accessed January 22, 2026.

-

. ChemicalBook. Accessed January 22, 2026.

-

. Fisher Scientific. Accessed January 22, 2026.

-

. Chem-Impex. Accessed January 22, 2026.

-

. Biosynth. Accessed January 22, 2026.

-

. Santa Cruz Biotechnology. Accessed January 22, 2026.

-

. Organic Syntheses. Accessed January 22, 2026.

-

. The Good Scents Company. Accessed January 22, 2026.

-

. Fisher Scientific. Accessed January 22, 2026.

-

. National Center for Biotechnology Information. Accessed January 22, 2026.

-

. Sciforum. Accessed January 22, 2026.

Sources

- 1. 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. xanthoxylin, 90-24-4 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. Xanthoxylin | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

Synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone from Phloroglucinol: A Senior Application Scientist's In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone, a valuable chemical intermediate, starting from the fundamental precursor, phloroglucinol. As a key building block in the development of pharmaceuticals, fragrances, and specialized dyes, a robust and well-understood synthetic pathway to this molecule is of significant interest to researchers and process chemists.[1] This document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles and strategic decisions that ensure a successful and high-yielding synthesis. We will dissect a validated two-step synthetic strategy, emphasizing the mechanistic causality behind each experimental choice, from the initial C-acylation of the highly activated phloroglucinol ring to the critical, chelation-controlled selective O-methylation. This guide is designed to equip researchers, scientists, and drug development professionals with both the practical methodology and the theoretical foundation necessary to master this synthesis.

Strategic Overview: A Two-Act Synthesis

The transformation of phloroglucinol into 2'-hydroxy-4',6'-dimethoxyacetophenone is most effectively approached as a two-stage process. This strategy is predicated on first establishing the acetophenone backbone and then precisely modifying the hydroxyl groups.

-

Act I: C-Acylation. The first step involves the introduction of an acetyl group onto the phloroglucinol ring to form the intermediate, 2',4',6'-trihydroxyacetophenone. Given the highly activated nature of the phloroglucinol nucleus, a controlled reaction is paramount to prevent side reactions.

-

Act II: Selective O-Methylation. The second, and more nuanced, step is the selective methylation of the hydroxyl groups at the 4' and 6' positions, while strategically preserving the 2'-hydroxyl group. This selectivity is the cornerstone of the entire synthesis.

The overall synthetic pathway is illustrated below.

Caption: High-level overview of the two-step synthesis.

Act I: C-Acylation via the Hoesch Reaction

The direct acylation of phloroglucinol presents a classic challenge in aromatic chemistry. Phloroglucinol is an exceptionally electron-rich phenol, making it highly reactive but also susceptible to over-reaction, polymerization, or oxidation under the harsh conditions of typical Friedel-Crafts acylations.[2][3][4]

Causality of Method Selection: Why the Hoesch Reaction?

The Hoesch reaction is the method of choice for this transformation.[5] It involves the condensation of a nitrile (in this case, acetonitrile) with a polyhydric phenol in the presence of hydrogen chloride and a Lewis acid catalyst, typically zinc chloride.[6] This method offers several distinct advantages over a standard Friedel-Crafts acylation with acetyl chloride and aluminum chloride:

-

Milder Electrophile: The reacting electrophile, a nitrilium ion species, is less reactive than the acylium ion generated in a Friedel-Crafts reaction. This tempered reactivity is ideal for the highly activated phloroglucinol substrate, minimizing undesirable side reactions.

-

Intermediate Formation: The reaction proceeds through an imine intermediate (a ketimine hydrochloride salt), which is subsequently hydrolyzed to yield the ketone. This two-stage process (condensation followed by hydrolysis) provides a greater degree of control.

-

High Regioselectivity: For a symmetrical and highly activated substrate like phloroglucinol, the Hoesch reaction provides the desired mono-acylated product with high efficiency.

The mechanism involves the protonation of acetonitrile by HCl, which is then attacked by the Lewis acid (ZnCl₂) to form a potent electrophilic complex. The electron-rich phloroglucinol ring then performs a nucleophilic attack on this complex, leading to the formation of the ketimine, which upon aqueous workup, hydrolyzes to the target ketone.

Experimental Protocol: Synthesis of 2',4',6'-Trihydroxyacetophenone

This protocol is a representative procedure for the Hoesch synthesis of the trihydroxyacetophenone intermediate.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In a fume hood, charge the flask with phloroglucinol (1.0 eq), anhydrous zinc chloride (0.5 eq), and anhydrous diethyl ether as the solvent.

-

Initiation: Add acetonitrile (1.1 eq) to the stirred suspension.

-

Reaction: Cool the flask in an ice-salt bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred mixture. A thick, yellow precipitate of the ketimine hydrochloride salt will begin to form. Continue the HCl addition for 2-3 hours.

-

Maturation: After stopping the gas flow, allow the mixture to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete reaction.[7]

-

Hydrolysis & Workup: Decant the ether solvent. Vigorously stir the solid precipitate with a mixture of ice and water for 1-2 hours to hydrolyze the ketimine.

-

Isolation: Collect the resulting solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted phloroglucinol and salts, and dry under vacuum. The resulting 2',4',6'-trihydroxyacetophenone is typically used in the next step without further purification.

Quantitative Data: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Phloroglucinol | 126.11 | 1.0 | Substrate |

| Acetonitrile | 41.05 | 1.1 | Acylating Agent |

| Zinc Chloride (anhydrous) | 136.30 | 0.5 | Lewis Acid Catalyst |

| Hydrogen Chloride (gas) | 36.46 | Excess | Catalyst/Reagent |

| Diethyl Ether (anhydrous) | 74.12 | - | Solvent |

Workflow Visualization: Hoesch Reaction

Caption: Experimental workflow for the Hoesch acylation.

Act II: Selective O-Methylation

This step is the most critical part of the synthesis and relies on a subtle, yet powerful, chemical principle to achieve the desired regioselectivity.

Causality of Selectivity: The Power of Chelation

The key to selectively methylating the 4'- and 6'- positions while leaving the 2'-hydroxyl untouched lies in the formation of a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the newly introduced acetyl group. This phenomenon is known as chelation.

-

Effect of Chelation: This hydrogen bond has two major consequences. First, it significantly lowers the nucleophilicity of the 2'-hydroxyl oxygen. Its lone pairs are sterically and electronically less available to attack the electrophilic methyl group of the methylating agent. Second, it increases the acidity of the 2'-hydroxyl proton, but this is less critical when using a weak base.

-

Reactivity of 4'- and 6'- Hydroxyls: In contrast, the hydroxyl groups at the 4' and 6' positions are not involved in this chelation. Their oxygen atoms are more nucleophilic and readily deprotonated by a mild base, allowing them to react efficiently with the methylating agent.

By using a carefully chosen methylating agent (dimethyl sulfate) and a weak base (potassium carbonate), we can exploit this difference in nucleophilicity to achieve the desired selective di-methylation.

Experimental Protocol: Synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone

This protocol is adapted from established procedures for the selective methylation of polyhydroxyacetophenones.[8]

Step-by-Step Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2',4',6'-trihydroxyacetophenone (1.0 eq) from the previous step, anhydrous potassium carbonate (K₂CO₃, 2.2 eq), and acetone as the solvent.

-

Heating: Heat the stirred suspension to reflux to ensure good mixing and activation.

-

Methylation: While refluxing, add dimethyl sulfate ((CH₃)₂SO₄, 2.1 eq) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment.

-

Reaction Monitoring: Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrate and washings and evaporate the acetone under reduced pressure using a rotary evaporator. The resulting crude solid is then purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2'-hydroxy-4',6'-dimethoxyacetophenone as a white to cream-colored crystalline solid.[9]

Quantitative Data: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 2',4',6'-Trihydroxyacetophenone | 168.15 | 1.0 | Substrate |

| Dimethyl Sulfate | 126.13 | 2.1 | Methylating Agent |

| Potassium Carbonate (anhydrous) | 138.21 | 2.2 | Base |

| Acetone | 58.08 | - | Solvent |

Workflow Visualization: Selective Methylation

Caption: Experimental workflow for selective O-methylation.

Conclusion

The synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone from phloroglucinol is a prime example of strategic organic synthesis, where a deep understanding of reaction mechanisms and molecular properties dictates the experimental approach. The two-step pathway, beginning with a controlled Hoesch acylation and culminating in a highly selective, chelation-guided methylation, provides a reliable and efficient route to this important intermediate. By appreciating the causality—the "why"—behind the choice of reagents and conditions, researchers can troubleshoot and optimize this synthesis, ensuring consistent and high-quality results. This guide provides the necessary framework, blending established protocols with fundamental chemical logic, to empower scientists in their pursuit of advanced chemical targets.

References

- Preparation method of 2-hydroxyacetophenone.

- 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis. ChemicalBook.

- Preparation method of 2, 4-dimethoxyacetophenone.

- 2,6-dihydroxyacetophenone. Organic Syntheses Procedure.

- Hoesch reaction. Wikipedia.

- 2-Hydroxy-4,6-dimethoxyacetophenone. Chem-Impex.

- The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives.

- Method of acylation of phloroglucinol.

- 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%. Thermo Fisher Scientific.

- The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol deriv

- 2'-Hydroxy-4',6'-dimethoxyacetophenone 97. Sigma-Aldrich.

- 2′-Hydroxy-4′,6′-dimethoxyacetophenone, CAS 90-24-4. Santa Cruz Biotechnology.

- xanthoxylin, 90-24-4. The Good Scents Company.

- The Hoesch Synthesis. Organic Reactions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 9. A14585.03 [thermofisher.com]

Spectroscopic Characterization of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative with potential applications in medicinal chemistry and organic synthesis.[1] This document delves into the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating established principles with data from structurally related compounds, this guide offers a robust framework for the unequivocal identification and structural elucidation of this target molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol , belongs to the deoxybenzoin class of compounds.[1] Its structure, featuring a substituted phenolic ring linked to a benzyl group via a carbonyl-methylene bridge, presents a scaffold of interest for drug discovery and development. The presence of hydroxyl and methoxy functional groups on one aromatic ring and a phenyl group on the other suggests potential for diverse biological activities, including antioxidant and antibacterial properties.[1]

Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This ensures the reliability and reproducibility of subsequent biological and chemical studies. This guide provides the necessary theoretical and practical insights for researchers to confidently characterize this molecule.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

Based on the structure, the following proton signals are expected:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic -OH | ~12-14 | Singlet (broad) | 1H | Intramolecular hydrogen bonding with the carbonyl oxygen shifts the proton significantly downfield. |

| Phenyl-H (unsubstituted ring) | 7.2-7.4 | Multiplet | 5H | Protons on the unsubstituted phenyl ring. |

| Aromatic-H (H-5') | 6.0-6.2 | Doublet | 1H | Shielded by two ortho methoxy groups. |

| Aromatic-H (H-3') | 6.0-6.2 | Doublet | 1H | Shielded by two ortho/para methoxy and hydroxyl groups. |

| Methylene -CH₂- | ~4.2 | Singlet | 2H | Methylene protons adjacent to the carbonyl and phenyl groups. |

| Methoxy -OCH₃ (C-4') | ~3.8 | Singlet | 3H | Protons of the methoxy group at the C-4' position. |

| Methoxy -OCH₃ (C-6') | ~3.8 | Singlet | 3H | Protons of the methoxy group at the C-6' position. |

Note: Prime notation (') is used to denote the substituted phenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The solvent signal is used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).[4]

The following carbon signals are anticipated for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C=O | ~200-205 | Characteristic chemical shift for a ketone carbonyl. |

| C-2' (C-OH) | ~160-165 | Aromatic carbon attached to the hydroxyl group. |

| C-4', C-6' (C-OCH₃) | ~160-165 | Aromatic carbons attached to the methoxy groups. |

| C-1 (ipso-C of phenyl ring) | ~135-140 | Quaternary carbon of the unsubstituted phenyl ring. |

| C-2, C-3, C-4, C-5, C-6 | ~125-130 | Carbons of the unsubstituted phenyl ring. |

| C-1' | ~105-110 | Shielded quaternary carbon of the substituted ring. |

| C-3', C-5' | ~90-95 | Highly shielded aromatic carbons due to the ortho and para oxygen substituents. |

| Methoxy -OCH₃ | ~55-60 | Carbon atoms of the two methoxy groups. |

| Methylene -CH₂- | ~45-50 | Methylene carbon adjacent to the carbonyl and phenyl groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which will induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, allowing for the determination of the molecular formula.

-

Tandem MS (MS/MS): To further investigate the structure, collision-induced dissociation (CID) of the parent ion can be performed to generate a characteristic fragmentation pattern.

Expected Mass Spectrum and Fragmentation Analysis

The expected molecular ion peak for C₁₆H₁₆O₄ in high-resolution mass spectrometry would be at m/z 272.1049.

Proposed Fragmentation Pathway (Electron Ionization):

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-